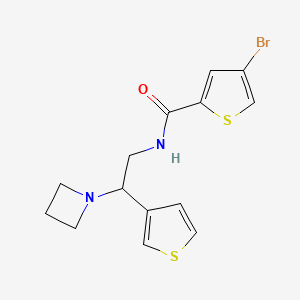

![molecular formula C13H8F6N2O2 B2868355 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde CAS No. 158712-22-2](/img/structure/B2868355.png)

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s a part of many synthetic targets and is used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

Trifluoromethyl ketones are valuable synthetic targets. They are used as synthons in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis

Trifluoromethylation is a common reaction in the synthesis of many compounds. This process often involves the trifluoromethylation of carbon-centered radical intermediates .科学的研究の応用

Antimicrobial and Antioxidant Applications

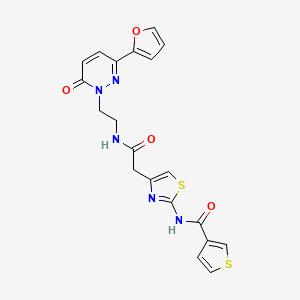

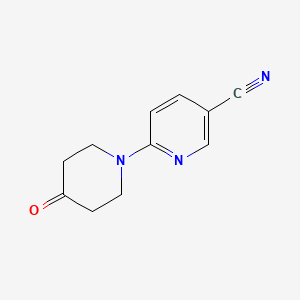

The synthesis of a series of compounds structurally related to 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde has been explored for potential antimicrobial and antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and displayed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies, indicating their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Synthetic and Characterization Efforts

Researchers have developed methodologies for synthesizing novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. The structural confirmation of these compounds was achieved through elemental analysis, NMR, and in some cases, X-ray crystallography, showcasing the versatility of the pyrazole carbaldehyde framework for the development of new molecules (Hu et al., 2010).

Fluorescence and Sensing Applications

A study focused on the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore derived from the reaction of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited bright fluorescence in solution and potential as sensors in strongly acidic environments due to their weak basic nature and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Antiproliferative Activity

Compounds based on the 1H-pyrazole-4-carbaldehyde framework have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, some of these compounds exhibited potent activity, highlighting the potential of pyrazole derivatives in the development of novel anticancer agents (Ashok et al., 2020).

Nonlinear Optical (NLO) Properties

Pyrazole-based derivatives synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde have been investigated for their photophysical properties and nonlinear optical (NLO) potential. Through detailed DFT and TDDFT studies, these compounds demonstrated high first-order hyperpolarizability, indicating their promise for applications in optical and electronic materials (Lanke & Sekar, 2016).

特性

IUPAC Name |

1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCVIYROIVOGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)

![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)

![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)

![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)

![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)

![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)